Trans-2-Allylcyclohexanol: A Comprehensive Guide to Physical Properties, Spectral Data, and Synthetic Workflows
Trans-2-Allylcyclohexanol: A Comprehensive Guide to Physical Properties, Spectral Data, and Synthetic Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Trans-2-allylcyclohexanol is a highly versatile bifunctional building block utilized extensively in the synthesis of complex molecular architectures, including fused bicyclic tetrahydrofurans and macrocyclic antiviral therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven analysis of its physical properties, spectral characterization, and synthetic methodologies. Emphasis is placed on the mechanistic causality of its synthesis and its downstream applications in drug discovery.
Chemical Identity and Physical Properties
The utility of trans-2-allylcyclohexanol stems from its rigid cyclohexane scaffold bearing two orthogonal functional groups: a secondary hydroxyl group and a terminal alkene. The trans relative stereochemistry is critical, as it dictates the facial selectivity and conformational constraints during downstream cyclizations or coupling reactions[1].
To ensure reproducibility in isolation and purification, the fundamental physical properties of the compound are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | trans-2-Allylcyclohexanol | [2] |
| CAS Registry Number | 21895-83-0 | [3] |
| Molecular Formula | C9H16O | [4] |
| Molecular Weight | 140.225 g/mol | [4] |
| Boiling Point | 46–48 °C at 0.8 mm Hg | [5] |
| Physical State | Colorless oil | [6] |
Spectral Characterization (NMR & IR)
Accurate spectral characterization is the cornerstone of self-validating synthetic protocols. The diagnostic peaks for trans-2-allylcyclohexanol confirm both the presence of the functional groups and the integrity of the carbon framework.
Nuclear Magnetic Resonance (NMR)
The ^1^H and ^13^C NMR spectra recorded in CDCl3 provide distinct markers for the allyl appendage and the carbinol carbon.
-
^1^H NMR (400/500 MHz, CDCl
3): The terminal olefinic protons typically resonate as a multiplet around δ 5.0–5.1 ppm, while the internal olefinic proton appears further downfield at δ 5.7–5.9 ppm. The carbinol proton (CH-OH) is typically observed as a multiplet near δ 3.2–3.8 ppm, depending on concentration and hydrogen bonding dynamics[5]. -
^13^C NMR (100 MHz, CDCl
3): Diagnostic carbon shifts include the internal alkene carbon at δ 137.4, the terminal alkene carbon at δ 115.8, and the oxygen-bearing methine carbon at δ 74.4. The adjacent methine carbon (CH-allyl) typically resonates around δ 44.8.
Infrared Spectroscopy (IR)
IR spectroscopy (neat film) provides rapid confirmation of functional group fidelity[6]:
-
3364–3434 cm^-1^: Broad, strong absorption characteristic of the O-H stretching vibration.
-
3070 cm^-1^: Weak absorption corresponding to the =C-H stretch of the terminal alkene.
-
1640 cm^-1^: C=C stretching vibration of the allyl group.
-
1055 cm^-1^: C-O stretching vibration typical of a secondary alcohol.
Synthetic Methodologies: Retrosynthetic Analysis & Protocol
Retrosynthetic Strategy
The most efficient retrosynthetic disconnection for trans-2-allylcyclohexanol involves the cleavage of the C-C bond connecting the allyl group to the cyclohexane ring. This logically traces back to cyclohexene oxide and an allyl Grignard reagent [2]. The intrinsic nature of an epoxide ring-opening via an SN2 mechanism guarantees the required anti-addition, naturally yielding the trans diastereomer.
Mechanistic Causality: The Role of Copper(I) Iodide
While Grignard reagents can open epoxides, relying solely on allylmagnesium halides often leads to competing basic side reactions (e.g., isomerization or elimination) and poor regioselectivity. By introducing a catalytic amount of Copper(I) Iodide (CuI), the hard Grignard reagent undergoes transmetalation to form a softer, highly nucleophilic organocuprate intermediate. This intermediate exhibits superior reactivity toward epoxides, driving a clean, regioselective anti-attack that maximizes the yield of the trans-product[6].
CuI-catalyzed anti-ring opening of cyclohexene oxide to yield trans-2-allylcyclohexanol.
Step-by-Step Experimental Protocol
The following protocol is a self-validating system designed for high yield and stereochemical purity[6]:
-
Preparation of the Reaction Mixture: In a flame-dried, argon-purged flask, dissolve cyclohexene oxide (6.00 mmol, 1.0 equiv) and CuI (172 mg, 0.90 mmol, 0.15 equiv) in anhydrous THF (10 mL).
-
Temperature Control: Cool the suspension to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress unwanted homocoupling of the Grignard reagent and control the exothermicity of the ring-opening.
-
Reagent Addition: Dropwise add allylmagnesium chloride (3.60 mL of a 2.0 M solution in THF, 7.20 mmol, 1.2 equiv) via syringe over 15 minutes.
-
Reaction Propagation: Remove the cooling bath and allow the reaction mixture to warm to ambient temperature. Stir continuously for 1 hour. Monitor the consumption of the epoxide via Thin Layer Chromatography (TLC).
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH
4Cl (15 mL). Causality: The mildly acidic NH4Cl neutralizes the magnesium alkoxide intermediate without dehydrating the newly formed alcohol. -
Extraction & Purification: Extract the aqueous layer with Diethyl Ether (Et
2O) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the colorless oil.
Applications in Drug Development & Advanced Synthesis
Trans-2-allylcyclohexanol is not merely an end-product; it is a highly prized intermediate in pharmaceutical development.
Synthesis of HCV NS3 Protease Inhibitors
In the development of antiviral therapeutics targeting the Hepatitis C Virus (HCV), macrocyclic inhibitors of the NS3 protease are critical. Trans-2-allylcyclohexanol is utilized to build the complex backbone of these inhibitors. In a standard workflow, the secondary alcohol is activated using 1,1'-Carbonyldiimidazole (CDI) in DMF, forming a reactive imidazolide. This intermediate is subsequently coupled with complex amine derivatives, such as 1-t-butyl-2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate, to form robust carbamate linkages essential for the drug's binding affinity[7].
Palladium-Catalyzed Synthesis of Fused Tetrahydrofurans
The structural motif of fused bicyclic tetrahydrofurans is prevalent in numerous biologically active natural products (e.g., annonaceous acetogenins). Trans-2-allylcyclohexanol serves as an ideal γ-hydroxy terminal alkene precursor for Palladium-catalyzed oxyarylation. When reacted with aryl bromides in the presence of Pd2(dba)3 and a base, it undergoes a highly diastereoselective cyclization to yield trans-fused bicyclic tetrahydrofuran derivatives (dr > 20:1)[1]. The trans orientation of the starting material is the absolute determinant of the resulting stereochemistry, proving the compound's value in precision synthesis[8].
References
-
Study.com. "The following is a retrosynthetic scheme for the preparation of trans-2-Allylcyclohexanol." Study.com. Available at:[Link]
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ChemSynthesis. "2-allylcyclohexanol - C9H16O, density, melting point, boiling point, structural formula, synthesis." Chemsynthesis.com. Available at: [Link]
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Hay, M. B., et al. "Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity." NIH PubMed Central / SciSpace. Available at:[Link]
- Google Patents. "CA2667031A1 - HCV NS3 protease inhibitors." Google Patents.
-
Supporting Information. "Intramolecular Hydroalkoxylation of Unactivated Alkenes Using Silane-Iodine Catalytic System." Amazon S3. Available at: [Link]
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The Journal of Organic Chemistry. "Volume 36 No. 10." DSS.go.th. Available at:[Link]
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Electronics and Books. "13C NMR spectral data." Electronicsandbooks.com. Available at:[Link]
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